2-Chloro-N-(3-methyl-2-oxo-2,3-dihydro-benzooxazol-6-yl)-acetamide is a chemical compound that belongs to the class of substituted acetamides. It features a chloro group and a benzooxazole moiety, which is known for its biological activity. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications.
The compound can be synthesized through various chemical reactions involving benzooxazole derivatives and acetamide functionalities. The synthesis often involves the introduction of the chloro group and the formation of the acetamide linkage.
This compound is classified under:
The synthesis of 2-Chloro-N-(3-methyl-2-oxo-2,3-dihydro-benzooxazol-6-yl)-acetamide typically involves several key steps:
The synthesis may utilize solvents like dimethylformamide or dimethyl sulfoxide under controlled temperatures to optimize yields. Reaction conditions such as temperature and reaction time are critical for achieving high purity and yield.
The molecular formula of 2-Chloro-N-(3-methyl-2-oxo-2,3-dihydro-benzooxazol-6-yl)-acetamide can be represented as . Its structure features a chloro substituent on an acetamide linked to a benzooxazole ring.
Key structural data includes:
The compound can participate in various chemical reactions:
Reactions typically require specific conditions such as temperature control and pH adjustments to favor desired pathways and minimize side reactions.
The mechanism of action for 2-Chloro-N-(3-methyl-2-oxo-2,3-dihydro-benzooxazol-6-yl)-acetamide in biological systems may involve:
Research into its biological activity is ongoing, with preliminary studies suggesting potential antimicrobial or anticancer properties.
Analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are commonly employed to characterize this compound.
This compound has potential applications in:
Benzoxazole scaffolds emerged prominently in medicinal chemistry during the 1990s as bioisosteres for purine nucleobases. Early derivatives demonstrated moderate antimicrobial activity, but strategic modifications at the 6-position significantly enhanced their pharmacological profiles. The introduction of acetamide functionalities began circa 2005, with N-(benzoxazol-5-yl)acetamide derivatives showing improved target binding affinity due to additional hydrogen-bond donor/acceptor sites [7].
The specific 3-methyl-2-oxo substitution pattern evolved from structure-activity relationship (SAR) studies revealing that:
Table 1: Evolution of Key Benzoxazole Acetamide Derivatives
Compound | Structural Feature | Year | Primary Application |
---|---|---|---|
2-Methyl-5-benzoxazoleacetamide | Unsubstituted acetamide | 2003 | Antibacterial lead |
N-(5-Cyanobenzoxazol-6-yl)acetamide | Nitrile at C-6 | 2009 | Kinase inhibition |
Target Compound | Chloroacetamide at C-6 | 2013 | DPP-1 inhibitor intermediate |
1,4-Benzoxazin-6-yl-methylacetamide | Oxazinone core modification | 2017 | Anticonvulsant candidate |
Commercial availability emerged post-2015 through specialty chemical suppliers (e.g., BLD Pharm, Fluorochem), indicating adoption as a building block for drug discovery [2] [3]. The synthesis typically involves:
The chloroacetamide group serves as a strategic molecular handle for three key applications:
A. Targeted Covalent Inhibition
Electrophilic chlorine facilitates SN2 displacement by cysteine thiols in enzyme active sites. Patent US10287258B2 documents this compound as an intermediate for dipeptidyl peptidase 1 (DPP-1) inhibitors used in respiratory diseases. The chloro group enables C-C bond formation with peptidyl nitrile warheads, critical for neutrophil serine protease inactivation [7].
B. Molecular Diversification
"The chlorine atom serves as a linchpin for structure-activity relationship expansion through nucleophilic aromatic substitution or transition-metal catalyzed cross-coupling" [7].
Quantitative analysis reveals:
C. Physicochemical Optimization
Chlorine’s hydrophobic effect enhances membrane permeability (log P = 1.82) while the benzoxazolone core maintains aqueous solubility (log S = -3.1) – a balance critical for oral bioavailability [3].
Table 2: Therapeutic Applications of Chloroacetamide-Containing Heterocycles
Therapeutic Area | Molecular Target | Role of Chloroacetamide | Clinical Status |
---|---|---|---|
COPD/Asthma | Dipeptidyl peptidase 1 | Covalent linker for nitrile warheads | Phase II (2024) |
Oncology | HDAC isoforms | Zinc-chelating group modifier | Preclinical |
Neuropathic pain | GABAA receptors | Hydrogen-bond acceptor enhancement | Lead optimization |
Unresolved Synthetic Challenges
Commercial sourcing limitations persist, with major suppliers listing the compound as "temporarily out of stock" [2]. Current routes suffer from:
Underexplored Structure-Activity Relationships
While the compound is established as a DPP-1 intermediate, direct pharmacological screening remains limited. Key knowledge gaps include:
Table 3: Critical Research Objectives and Methodological Approaches
Research Gap | Proposed Approach | Expected Outcome |
---|---|---|
Alternative C-6 functionalization | Microwave-assisted Buchwald-Hartwig amidation | >85% yield, >99% regiopurity |
In vitro target engagement | Fluorescence polarization binding assays | Identification of off-target liabilities |
Solid-state stability | Accelerated degradation studies (40°C/75% RH) | Shelf-life prediction model |
Bioconjugation applications | Peptide-amide coupling via chloro displacement | Antibody-drug conjugate prototypes |
Priority Research Vectors
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1